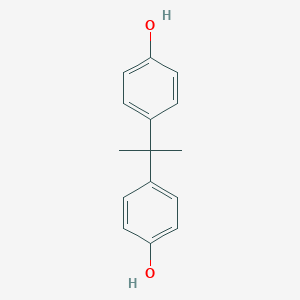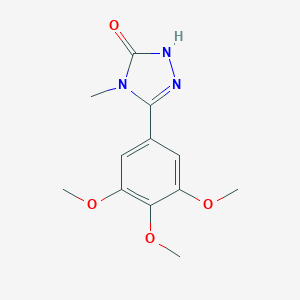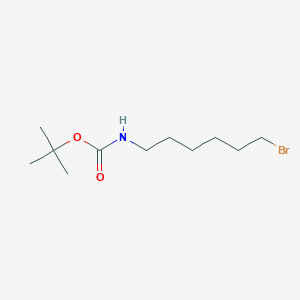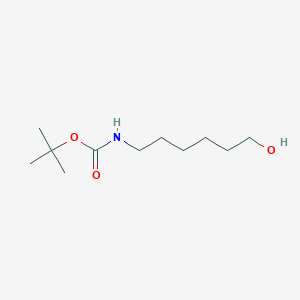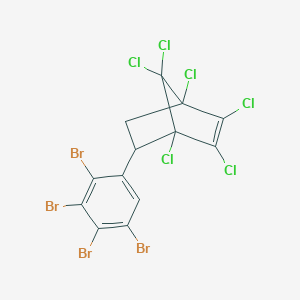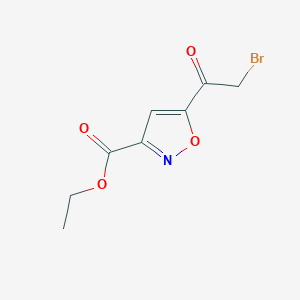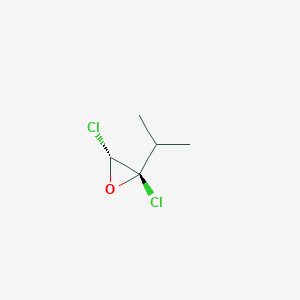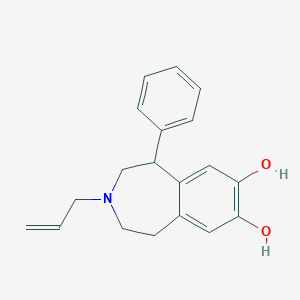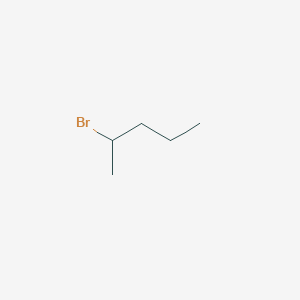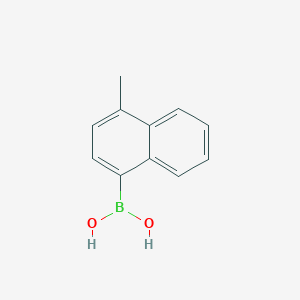
4-Methyl-1-naphthaleneboronic acid
Übersicht
Beschreibung
4-Methyl-1-naphthaleneboronic acid, also known as (4-Methylnaphth-1-yl)boronic acid or 4-Methyl-1-naphthalenylboronic acid, is a chemical compound with the linear formula CH3C10H6B(OH)2 . It has a molecular weight of 186.01 . It is used as a reactant for Suzuki-Miyaura coupling .
Synthesis Analysis
Boronic acids, including 4-Methyl-1-naphthaleneboronic acid, were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The preparation of compounds with this chemical group is relatively simple and well known .
Molecular Structure Analysis
The linear formula of 4-Methyl-1-naphthaleneboronic acid is CH3C10H6B(OH)2 . This indicates that the molecule consists of a methyl group (CH3) attached to a naphthalene ring, which is further bonded to a boronic acid group (B(OH)2).
Chemical Reactions Analysis
4-Methyl-1-naphthaleneboronic acid is used as a reactant for Suzuki-Miyaura coupling . This is a type of palladium-catalyzed cross coupling reaction, which is used to synthesize biaryl compounds.
Physical And Chemical Properties Analysis
4-Methyl-1-naphthaleneboronic acid has a melting point of 229-235 °C (dec.) . Its SMILES string is Cc1ccc(B(O)O)c2ccccc12 , which provides a textual representation of its chemical structure.
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Coupling
Scientific Field
This application falls under the field of Organic Chemistry , specifically in the area of carbon-carbon bond formation .
Application Summary
“4-Methyl-1-naphthaleneboronic acid” is used as a reactant in the Suzuki-Miyaura coupling . This is a type of palladium-catalyzed cross coupling reaction, used to synthesize biaryl compounds, an important class of compounds in organic chemistry.
Methods of Application
In the Suzuki-Miyaura coupling, “4-Methyl-1-naphthaleneboronic acid” is combined with a halide or pseudohalide partner in the presence of a base and a palladium catalyst. The reaction typically takes place in a polar solvent at elevated temperatures .
Results or Outcomes
The outcome of the Suzuki-Miyaura coupling is the formation of a new carbon-carbon bond, linking the “4-Methyl-1-naphthaleneboronic acid” with the halide or pseudohalide partner. This allows for the synthesis of a wide range of biaryl compounds, which are useful in various areas of chemistry and materials science .
Safety And Hazards
4-Methyl-1-naphthaleneboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Eigenschaften
IUPAC Name |
(4-methylnaphthalen-1-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO2/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVQEUGNYSVSDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378510 | |
| Record name | 4-Methyl-1-naphthaleneboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-naphthaleneboronic acid | |
CAS RN |
103986-53-4 | |
| Record name | 4-Methyl-1-naphthaleneboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Methylnaphthalen-1-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

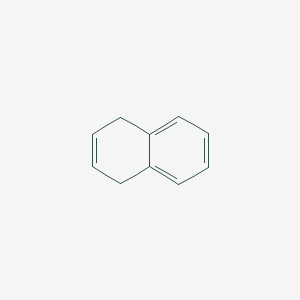
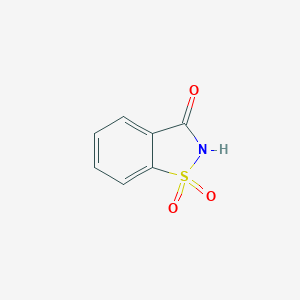
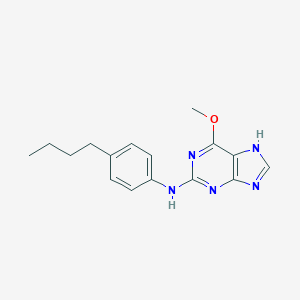
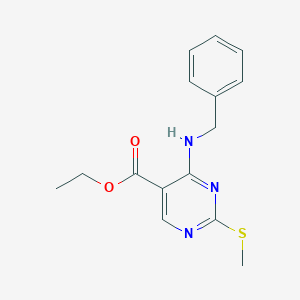
![2-[4-(Bromomethyl)phenyl]propanoic acid](/img/structure/B28180.png)
